3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
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Overview
Description
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone typically involves a multi-step process:
Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce a nitro group at the 5-position.
Bromination: The nitrated compound is then brominated at the 3-position.
Condensation: The resulting 3-Bromo-2-hydroxy-5-nitrobenzaldehyde is condensed with 4-methyl-6-phenyl-2-pyrimidinylhydrazine under acidic conditions to form the hydrazone derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-(dibutylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl)hydrazone
Uniqueness
The uniqueness of 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of bromine, nitro, and hydrazone functionalities makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14BrN5O3 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H14BrN5O3/c1-11-7-16(12-5-3-2-4-6-12)22-18(21-11)23-20-10-13-8-14(24(26)27)9-15(19)17(13)25/h2-10,25H,1H3,(H,21,22,23)/b20-10+ |
InChI Key |
YKVVSZIRJQKNIN-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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